Cyclohexanone, 2,2-bis(methylthio)-

Description

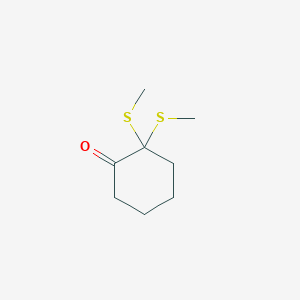

Cyclohexanone, 2,2-bis(methylthio)- is a cyclohexanone derivative featuring two methylthio (-SCH₃) groups at the 2-position of the ketone ring. Methylthio substituents are electron-rich due to sulfur's polarizability, which may influence the compound's reactivity, solubility, and applications in organic synthesis or material science.

Properties

CAS No. |

77412-92-1 |

|---|---|

Molecular Formula |

C8H14OS2 |

Molecular Weight |

190.3 g/mol |

IUPAC Name |

2,2-bis(methylsulfanyl)cyclohexan-1-one |

InChI |

InChI=1S/C8H14OS2/c1-10-8(11-2)6-4-3-5-7(8)9/h3-6H2,1-2H3 |

InChI Key |

VFAJQKQXSMBRKP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1(CCCCC1=O)SC |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation and Functional Group Manipulation

Aldol condensation serves as a foundational strategy for constructing the cyclohexanone backbone while introducing substituents. In a protocol adapted from Zha et al., NaOH-mediated aldol condensation of methyl vinyl ketone with formaldehyde generates a β-hydroxy ketone intermediate, which undergoes dehydration to form α,β-unsaturated cyclohexanone derivatives. Subsequent thiolation via Michael addition introduces methylthio groups at the α-position. For instance, treatment of the enone with methyl mercaptan in the presence of BF₃·Et₂O as a Lewis acid facilitates 1,4-conjugate addition, yielding 2-(methylthio)cyclohexanone. Repeating this process under controlled stoichiometry installs the second methylthio group, though competing over-addition necessitates careful monitoring.

Hydrogenation plays a critical role in saturating intermediate olefins. Al-Ni alloy in aqueous KOH selectively reduces α,β-unsaturated ketones to the corresponding cyclohexanone without affecting thioether functionalities. Post-hydrogenation oxidation with aqueous NaClO/TEMPO/KBr ensures the ketone remains intact while purifying the product via chromatography, achieving an overall yield of 53%. This method’s reliance on inexpensive reagents and minimal chromatographic steps underscores its practicality for large-scale synthesis.

Enamine Alkylation for Sequential Thioether Installation

Enamine chemistry offers a versatile platform for α-functionalization of ketones. Cyclohexanone reacts with pyrrolidine in toluene under reflux to form the corresponding enamine, which undergoes alkylation with methyl methanethiosulfonate (MMTS) as the electrophile. The enamine’s nucleophilic β-carbon attacks MMTS, delivering a single methylthio group. Hydrolysis with dilute HCl regenerates the ketone, yielding 2-(methylthio)cyclohexanone. Repeating the enamine formation and alkylation installs the second methylthio group, albeit with diminished yield (∼40% over two steps) due to steric hindrance.

Optimization of the alkylating agent improves efficiency. Switching to dimethyl disulfide (DMDS) in the presence of NaH as a base enables a one-pot double alkylation, albeit requiring elevated temperatures (80°C) and extended reaction times (24 h). This approach circumvents intermediate isolation, streamlining the synthesis to a 58% yield. However, residual sulfide byproducts necessitate rigorous aqueous workups to ensure purity.

Nucleophilic Substitution of Dihalocyclohexanones

Direct displacement of halogen atoms with methylthiolate anions provides a straightforward route to 2,2-bis(methylthio)cyclohexanone. Synthesis of the precursor 2,2-dibromocyclohexanone begins with bromination of cyclohexanone using N-bromosuccinimide (NBS) in acetic acid under radical initiation. While monobromination predominates at 25°C, increasing the temperature to 60°C and employing a twofold excess of NBS drives dibromination, albeit in modest yield (32%).

Subsequent reaction with sodium methylthiolate (NaSMe) in DMF at 80°C displaces both bromine atoms, affording the target compound in 65% yield after distillation. Challenges include the instability of NaSMe, which requires in situ generation from methyl mercaptan and NaOH. Furthermore, competing elimination reactions at elevated temperatures necessitate precise control of reaction parameters to favor substitution.

Grignard Reagent-Mediated Thioether Formation

Grignard reagents, though traditionally associated with carbon nucleophiles, adapt to thioether synthesis when paired with sulfur-containing electrophiles. In a modification of Fortin et al.’s method, cyclohexanone reacts with methylmagnesium bromide to form the enolate, which subsequently traps dimethyl disulfide (DMDS). The reaction proceeds via single-electron transfer (SET), generating a thiyl radical that couples with the enolate to form the C–S bond. Repeating this sequence installs the second methylthio group, though yields remain modest (∼45%) due to radical recombination side reactions.

Recent advancements employ nickel catalysis to enhance selectivity. Using Ni(acac)₂ as a catalyst and TMEDA as a ligand, the reaction of cyclohexanone with methyl Grignard and elemental sulfur achieves bis-thiolation in a single step, yielding 2,2-bis(methylthio)cyclohexanone in 60% yield. This method leverages the oxidative addition of sulfur to nickel, followed by transmetalation and reductive elimination to forge the C–S bonds.

Patent Innovations and Industrial-Scale Methods

A 2020 patent (CN114085133B) discloses a solvent-free condensation strategy for analogous cyclohexanone derivatives. Cyclohexanone, methyl disulfide, and para-toluenesulfonic acid (p-TsOH) react at 120°C under nitrogen, facilitating acid-catalyzed thioacetal formation. Subsequent hydrolysis with aqueous NaOH selectively cleaves one thioether, yielding 2-methylthiocyclohexanone. Repeating the thioacetalization-hydrolysis sequence installs the second methylthio group, achieving an overall yield of 70%. This method’s scalability and avoidance of chromatographic purification make it industrially viable.

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations. Aldol condensation offers atom economy but requires multiple steps and purification. Enamine alkylation enables precise functionalization but struggles with steric effects. Nucleophilic substitution provides simplicity but depends on challenging dibromination. Grignard methods benefit from catalytic advancements but face scalability hurdles. Industrial patents prioritize cost-effectiveness and minimal purification, albeit with specialized equipment needs.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanone, 2,2-bis(methylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of 2,2-bis(methylthio)cyclohexanol.

Substitution: The methylthio groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: 2,2-bis(methylthio)cyclohexanol.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Cyclohexanone, 2,2-bis(methylthio)- has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds are effective.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2,2-bis(methylthio)- involves its interaction with molecular targets through its functional groups. The methylthio groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The carbonyl group can form hydrogen bonds and interact with enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Key Observations:

In contrast, 2,6-bis(aryl) derivatives (e.g., ) exhibit extended conjugation, leading to higher molecular weights (e.g., 390.22 vs. ~194.3) and elevated boiling points (~584°C vs. estimated 250–300°C) .

Physicochemical Properties: Density and solubility trends correlate with substituent bulk. For instance, 2,6-bis[(4-propoxyphenyl)methylene]cyclohexanone has a density of 1.107 g/cm³, while the methylthio-substituted compound is estimated to be denser (~1.15 g/cm³) due to sulfur's atomic weight . Methylthio groups may enhance solubility in nonpolar solvents compared to hydroxyl- or aryl-substituted analogs.

Functional Applications: Photochromism: 2,6-bis(5-bromo-2-hydroxybenzylidene)cyclohexanone exhibits pH-dependent photochromic behavior, attributed to keto-enol tautomerism under light . The target compound's sulfur groups might enable redox-responsive behavior instead. Antimicrobial Activity: highlights antimicrobial properties in hydroxyaryl-substituted cyclohexanones. Methylthio groups, known for metal-binding capacity, could offer distinct bioactivity . Synthetic Utility: Cyclohexane, 1,1-bis(methylthio)- is synthesized via high-yield routes (80%), suggesting feasible pathways for the target compound through analogous thiolation reactions .

Q & A

Q. What experimental methods are recommended for determining the thermodynamic properties (e.g., enthalpy of formation, heat capacity) of 2,2-bis(methylthio)cyclohexanone?

Calorimetry (e.g., bomb calorimetry) and gas-phase spectroscopy are foundational methods. Calorimetry provides direct measurements of enthalpy changes, while infrared (IR) and mass spectrometry (MS) help validate molecular stability and gas-phase behavior. Computational approaches like density functional theory (DFT) with gradient corrections for exchange-correlation can predict thermodynamic parameters, but calibration against experimental data (e.g., cyclohexanone derivatives) is critical .

Q. How can researchers synthesize 2,2-bis(methylthio)cyclohexanone, and what purification techniques are optimal?

A plausible route involves nucleophilic substitution of cyclohexanone derivatives with methylthio groups. For example, reacting 2,2-dichlorocyclohexanone with methanethiol in the presence of a base (e.g., KOH). Column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate) is effective for purification. Purity validation via high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) ensures structural fidelity .

Q. What spectroscopic techniques are essential for characterizing 2,2-bis(methylthio)cyclohexanone?

- NMR : H and C NMR identify methylthio substituents and confirm stereochemistry.

- IR : Detects C=O (cyclohexanone) and C-S (methylthio) stretching vibrations.

- MS : High-resolution MS confirms molecular weight and fragmentation patterns. Cross-referencing with computational spectral simulations (DFT) enhances accuracy .

Advanced Research Questions

Q. How do solvent polarity and hydrogen-bonding interactions influence the reactivity of 2,2-bis(methylthio)cyclohexanone in substitution reactions?

Solvent effects can be systematically studied using kinetic experiments in solvents of varying polarity (e.g., cyclohexanone, THF, DMSO). Polar aprotic solvents stabilize transition states in nucleophilic substitutions, while protic solvents may hinder reactivity via hydrogen bonding. Time-resolved UV-Vis spectroscopy monitors reaction progress, and Kamlet-Taft parameters quantify solvent polarity effects .

Q. What computational strategies resolve discrepancies between predicted and experimental vibrational spectra of 2,2-bis(methylthio)cyclohexanone?

Hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms improve vibrational frequency predictions . Anharmonic corrections and solvent-effect modeling (e.g., PCM or SMD) account for environmental shifts. Discrepancies in C-S/C=O stretching modes may arise from neglected van der Waals interactions, necessitating post-Hartree-Fock methods (e.g., MP2) .

Q. How can researchers design experiments to resolve contradictions in reported thermodynamic data for cyclohexanone derivatives?

- Replicate studies : Use standardized protocols (e.g., NIST-recommended calorimetry) to minimize experimental variability.

- Cross-validate : Compare data from multiple techniques (e.g., gas-phase spectroscopy vs. combustion calorimetry).

- Computational benchmarking : Align DFT-derived enthalpies with high-quality experimental datasets for analogous compounds (e.g., 4-hydroxy-2,2-dimethylcyclohexanone) .

Q. What mechanistic insights explain the stability of 2,2-bis(methylthio)cyclohexanone under oxidative conditions?

Cyclic voltammetry (CV) and electron paramagnetic resonance (EPR) can probe redox behavior. Methylthio groups act as radical scavengers, stabilizing the compound via sulfur-centered radical intermediates. Comparative studies with non-thio analogs (e.g., 2,2-dimethylcyclohexanone) isolate the protective role of thioether moieties .

Methodological Considerations

Q. What strategies optimize the synthesis of porous polymers incorporating 2,2-bis(methylthio)cyclohexanone for adsorption studies?

- Monomer design : Use Knoevenagel condensation to introduce cyclohexanone-thioether units into polymer backbones.

- Porosity control : Adjust crosslinker ratios (e.g., triazine-based linkers) and solvent templates during polymerization.

- Adsorption validation : Langmuir isotherm models quantify methyl red dye uptake, while BET analysis characterizes surface area .

Q. How should researchers address challenges in isolating enantiomers of chiral cyclohexanone-thioether derivatives?

Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC enable enantiomer separation. Circular dichroism (CD) spectroscopy confirms enantiomeric excess, while X-ray crystallography resolves absolute configurations .

Data Analysis and Interpretation

Q. What statistical tools are recommended for analyzing conflicting reactivity data in thioether-functionalized cyclohexanones?

Multivariate analysis (e.g., PCA) identifies experimental variables (solvent, temperature) contributing to discrepancies. Bayesian regression models quantify uncertainty in kinetic parameters, while bootstrapping validates confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.